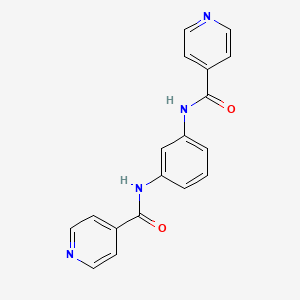
N,N'-1,3-phenylenediisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,3-phenylenediisonicotinamide, also known as PDI, is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
N,N'-1,3-phenylenediisonicotinamide works by binding to the hydrophobic regions of proteins, leading to changes in their conformation and stability. This property of this compound makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can bind to metal ions, which can affect the function and structure of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. This compound can also prevent the formation of toxic oligomers, which are known to contribute to the pathogenesis of neurodegenerative diseases. Moreover, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-1,3-phenylenediisonicotinamide is its ability to selectively bind to hydrophobic regions of proteins, which makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can be used as a fluorescent probe for the detection of metal ions in biological samples. However, one of the limitations of this compound is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of N,N'-1,3-phenylenediisonicotinamide in scientific research. One potential application is the development of this compound-based therapeutics for neurodegenerative diseases. Another direction is the use of this compound as a tool for studying protein-protein interactions and protein aggregation in living cells. Furthermore, this compound can be utilized for the detection of metal ions in environmental samples, which can have implications for public health.
Conclusion
In conclusion, this compound is a valuable chemical compound that has been extensively used in scientific research due to its unique properties and potential applications. Its ability to selectively bind to hydrophobic regions of proteins makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases. However, its potential toxicity should be taken into consideration when designing experiments. There are several future directions for the use of this compound in scientific research, including the development of this compound-based therapeutics and the use of this compound for the detection of metal ions in environmental samples.
Métodos De Síntesis
N,N'-1,3-phenylenediisonicotinamide can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with benzene-1,3-diamine. The resulting compound is then treated with acetic anhydride to obtain this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
Aplicaciones Científicas De Investigación
N,N'-1,3-phenylenediisonicotinamide has been extensively used in scientific research as a fluorescent probe for protein folding, misfolding, and aggregation studies. It has also been utilized as a ligand for metal ions, which can be used for the detection of metal ions in biological samples. Moreover, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-4-8-19-9-5-13)21-15-2-1-3-16(12-15)22-18(24)14-6-10-20-11-7-14/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZIXINHILGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
